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Compound of Interest

Compound Name: 2,2-Dimethylaziridine

Cat. No.: B1330147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Functionalized 2,2-dimethylaziridines are valuable three-membered heterocyclic scaffolds in

medicinal chemistry and organic synthesis. Their inherent ring strain allows for predictable and

stereospecific ring-opening reactions, making them versatile building blocks for the synthesis of

complex nitrogen-containing molecules, including chiral amines and amino alcohols.[1] The

gem-dimethyl substitution provides steric bulk, influencing the molecule's conformation and

metabolic stability, a desirable trait in drug design. This guide provides an objective comparison

of three primary synthetic routes to these important motifs, supported by experimental data and

detailed protocols.

Modified Wenker Synthesis: Ring Closure of 2-
Amino-2-methylpropanol
This classical approach involves the intramolecular cyclization of a β-amino alcohol. Modern

modifications have made this a highly efficient, one-pot reaction for synthesizing N-

functionalized aziridines. The process typically involves the in-situ formation of a good leaving

group on the hydroxyl moiety, followed by base-promoted ring closure. For N-tosylated

derivatives, 2-amino-2-methylpropanol is treated with p-toluenesulfonyl chloride (TsCl) in the

presence of a suitable base.

Caption: Modified Wenker synthesis of N-Tosyl-2,2-dimethylaziridine.
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Advantages:

Utilizes readily available and inexpensive starting materials.

Often a one-pot procedure, simplifying the experimental setup.[2]

Avoids the use of heavy metal catalysts.

Disadvantages:

Requires stoichiometric amounts of reagents and generates salt byproducts.

The scope of N-functionalization is typically limited to sulfonyl groups or other groups stable

to the basic conditions.

Transition Metal-Catalyzed Aziridination of Alkenes
This modern approach enables the direct transfer of a nitrene or nitrenoid group to an alkene

double bond. For the synthesis of 2,2-dimethylaziridines, a suitable substrate is a 2-

methylpropene derivative. Rhodium(II) complexes, such as dirhodium(II) tetrakis(α,α,α',α'-

tetramethyl-1,3-benzenedipropionate) ([Rh2(esp)2]), are highly effective catalysts for this

transformation.[1][3][4] The reaction uses an appropriate nitrogen source, like an aniline

derivative in the presence of an oxidant, to form the N-functionalized aziridine

stereospecifically.

Caption: Rhodium-catalyzed synthesis of a functionalized 2,2-dimethylaziridine.

Advantages:

High atom economy and efficiency due to its catalytic nature.

Broad substrate scope, tolerating a wide range of functional groups on both the alkene and

the nitrogen source.[4]

Can be rendered enantioselective with the use of chiral catalysts.

Disadvantages:
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Requires expensive and air-sensitive transition metal catalysts.

Optimization of catalyst, ligand, and oxidant is often necessary.

Gaseous alkenes like isobutylene can be difficult to handle in a lab setting, requiring the use

of liquid derivatives.

Synthesis from 2,2-Dimethyloxirane
This two-step pathway begins with the corresponding epoxide, 2,2-dimethyloxirane. The first

step is a nucleophilic ring-opening of the epoxide using an azide source, typically sodium

azide, to produce a β-azido alcohol. The second step involves the reduction of the azide to a

primary amine, which then undergoes intramolecular cyclization to form the aziridine. This

cyclization is often achieved by converting the hydroxyl group into a good leaving group (e.g., a

tosylate) followed by treatment with a base, or through a Staudinger reaction using

triphenylphosphine.

Caption: Multi-step synthesis of 2,2-dimethylaziridine from its corresponding epoxide.

Advantages:

Utilizes readily available epoxide starting materials.

Allows for the introduction of the nitrogen atom late in the synthetic sequence.

The intermediate β-azido alcohol is a versatile precursor for other functionalizations.

Disadvantages:

Multi-step process often results in lower overall yields compared to one-pot methods.

The use of azides requires careful handling due to their potential toxicity and explosive

nature.

Requires separate reduction and cyclization steps, adding to the complexity of the

procedure.
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Quantitative Performance Comparison
The selection of a synthetic route often depends on factors such as yield, reaction time, and

conditions. The table below summarizes typical performance data for the described methods.

Feature
Modified Wenker
Synthesis

Transition Metal-
Catalyzed
Aziridination

Synthesis from
Epoxide

Starting Material
2-Amino-2-

methylpropanol

2-Methylpropene

derivative
2,2-Dimethyloxirane

Key Reagents TsCl, K₂CO₃
Rh₂(esp)₂, Aniline,

PhI(OAc)₂

NaN₃, PPh₃ (or H₂/Pd-

C)

Typical Yield

70-90% (for

analogous substrates)

[5]

80-95%[4]
60-80% (over two

steps)

Reaction Time 6-12 hours 2-24 hours 24-48 hours (total)

Temperature Room Temperature
-15°C to Room

Temperature
Room Temp to Reflux

Catalyst Required None Yes (e.g., Rhodium) None

Number of Steps 1 (One-Pot) 1 2-3

Experimental Protocols
Key Experiment 1: Synthesis of N-Tosyl-2,2-
dimethylaziridine via Modified Wenker Synthesis
This protocol is adapted from the procedure for higher substituted amino alcohols.[2][5]

To a stirred mixture of 2-amino-2-methylpropanol (1.0 mmol, 89 mg) and anhydrous

potassium carbonate (4.0 mmol, 552 mg) in acetonitrile (2.0 mL) is added p-toluenesulfonyl

chloride (2.2 mmol, 419 mg) portionwise at room temperature.
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The reaction mixture is stirred at room temperature for 6-8 hours, monitoring by TLC for the

consumption of the starting material.

Upon completion, toluene (5 mL) is added, and the solid inorganic salts are removed by

filtration.

The filtrate is concentrated under reduced pressure to yield the crude product.

The crude product is purified by flash column chromatography on silica gel (eluting with a

hexane/ethyl acetate gradient) to afford the pure N-tosyl-2,2-dimethylaziridine.

Key Experiment 2: Rhodium-Catalyzed Synthesis of N-
(4-methoxyphenyl)-2,2-dimethylaziridine
This protocol is a representative procedure based on established methods for rhodium-

catalyzed aziridination of olefins.[4]

In a nitrogen-purged vial, dirhodium(II) catalyst Rh₂(esp)₂ (0.01 mmol, 9.5 mg) is added.

A solution of 2-methyl-2-propen-1-ol (1.0 mmol, 72 mg) as the alkene substrate, p-anisidine

(1.2 mmol, 148 mg) as the nitrogen source, and phenyliodine diacetate (PhI(OAc)₂) (1.1

mmol, 354 mg) as the oxidant in toluene (2 mL) is prepared.

The solution is added to the vial containing the catalyst, and the mixture is stirred at room

temperature for 24 hours.

The reaction progress is monitored by TLC or GC-MS.

Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove

the catalyst.

The filtrate is concentrated, and the residue is purified by flash column chromatography

(hexane/ethyl acetate) to yield the N-(4-methoxyphenyl)-2,2-dimethylaziridine.

Key Experiment 3: Synthesis of N-H-2,2-
Dimethylaziridine from 2,2-Dimethyloxirane
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This protocol outlines the general two-step strategy.

Step A: Synthesis of 1-Azido-2-methylpropan-2-ol

To a solution of 2,2-dimethyloxirane (10 mmol, 721 mg) in a 1:1 mixture of ethanol and water

(20 mL), add sodium azide (20 mmol, 1.3 g) and ammonium chloride (20 mmol, 1.07 g).

Stir the mixture at 60°C for 12-16 hours.

After cooling to room temperature, the mixture is diluted with water and extracted with diethyl

ether (3 x 20 mL).

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and

concentrated under reduced pressure to yield 1-azido-2-methylpropan-2-ol, which can be

used in the next step without further purification.

Step B: Staudinger Reaction and Cyclization

Dissolve the crude 1-azido-2-methylpropan-2-ol (10 mmol) in anhydrous tetrahydrofuran (30

mL).

Add triphenylphosphine (11 mmol, 2.89 g) portionwise at room temperature. Effervescence

(N₂ gas) will be observed.

Stir the reaction mixture at room temperature overnight.

Heat the mixture to reflux for 2-4 hours to ensure cyclization of the intermediate aza-ylide.

Cool the reaction, concentrate under reduced pressure, and purify by chromatography to

isolate N-H-2,2-dimethylaziridine. Note: Due to its volatility, careful handling during

purification is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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